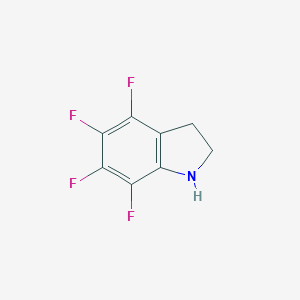

4,5,6,7-Tetrafluoroindoline

Descripción general

Descripción

4,5,6,7-Tetrafluoroindoline is a fluorinated derivative of indoline, a heterocyclic organic compound. The presence of four fluorine atoms on the benzene ring of the indoline structure significantly alters its chemical properties, making it a compound of interest in various fields of research and industry. Fluorinated indoles and indolines are known for their potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common approach to synthesizing 4,5,6,7-tetrafluoroindoline involves the heterocyclization of pentafluorophenyl precursors. For example, heating 1-pentafluorophenyl-2-amino-ethanol in dimethylformamide can yield this compound . Another method involves the use of trifluoromethyl hypofluorite for the electrophilic fluorination of indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Análisis De Reacciones Químicas

Types of Reactions

4,5,6,7-Tetrafluoroindoline can undergo various types of chemical reactions, including:

Electrophilic Substitution: The presence of fluorine atoms can influence the reactivity of the indoline ring towards electrophilic substitution reactions.

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Electrophilic Fluorination: Trifluoromethyl hypofluorite and cesium fluoroxysulfate are commonly used reagents for the fluorination of indole derivatives.

Nucleophilic Substitution: Various nucleophiles can be used to replace the fluorine atoms, depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, electrophilic fluorination can yield difluoroindoline derivatives .

Aplicaciones Científicas De Investigación

Chemistry

4,5,6,7-Tetrafluoroindoline serves as a crucial building block for synthesizing more complex fluorinated compounds and heterocycles. These compounds are valuable in medicinal chemistry and materials science due to their unique properties.

- Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of various fluorinated analogs that exhibit enhanced biological activity compared to their non-fluorinated counterparts.

- Reactivity Studies : Its ability to undergo nucleophilic substitution reactions allows researchers to explore new synthetic pathways for developing advanced materials.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex fluorinated compounds |

| Reactivity Studies | Investigated for nucleophilic substitution reactions |

Biology

In biological research, this compound is employed to develop fluorinated analogs of biologically active molecules. This helps in studying the effects of fluorination on biological activity and pharmacokinetics.

- Fluorinated Analogs : Researchers create analogs to assess their biological activities and understand how fluorination influences drug properties.

- Mechanism of Action : The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

| Application | Description |

|---|---|

| Fluorinated Analogs | Development for studying biological activity |

| Mechanism Studies | Investigated for interactions with proteins |

Medicine

The compound is explored for its potential in drug discovery and development. Its unique structural properties make it a candidate for designing novel pharmaceuticals with improved efficacy and metabolic stability.

- Drug Development : this compound is investigated for its ability to enhance the metabolic stability of drugs.

- Therapeutic Applications : The compound’s interaction with biological targets may lead to the development of new therapeutic agents.

| Application | Description |

|---|---|

| Drug Development | Potential for novel pharmaceuticals |

| Therapeutic Applications | Investigated for new therapeutic agents |

Industry

In industrial applications, this compound finds use in producing specialty chemicals and advanced materials that exhibit high thermal stability and resistance to chemical degradation.

- Specialty Chemicals : Its unique properties make it suitable for synthesizing specialty chemicals used in various industrial processes.

- Advanced Materials : The compound contributes to developing materials with enhanced performance characteristics.

| Application | Description |

|---|---|

| Specialty Chemicals | Production of unique chemicals |

| Advanced Materials | Development of high-performance materials |

Case Study 1: Synthesis of Fluorinated Analogs

A study demonstrated the synthesis of fluorinated analogs using this compound as a precursor. The resulting compounds exhibited enhanced binding affinities towards specific biological targets compared to their non-fluorinated versions. This highlights the importance of fluorination in modifying pharmacological properties.

Case Study 2: Drug Development Research

Research focused on the metabolic stability of drugs derived from this compound indicated that fluorination significantly improved their half-life in biological systems. This finding emphasizes the potential of this compound in developing long-lasting therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4,5,6,7-tetrafluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors and enzymes, thereby influencing its biological activity. detailed studies on the exact molecular targets and pathways are limited.

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-Tetrahydroindole: A non-fluorinated derivative with different chemical properties and biological activities.

5,6,7-Tribromoindole: Another halogenated indole derivative with distinct reactivity and applications.

Uniqueness

4,5,6,7-Tetrafluoroindoline is unique due to the presence of four fluorine atoms, which significantly alter its chemical and biological properties compared to other indoline derivatives. The fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity to specific molecular targets, making it a valuable compound in various fields of research and industry.

Actividad Biológica

4,5,6,7-Tetrafluoroindoline is a fluorinated heterocyclic compound characterized by the presence of four fluorine atoms attached to an indole structure. Its unique electronic properties and enhanced stability compared to non-fluorinated indoles make it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its pharmacological potential, mechanisms of action, synthesis methods, and relevant case studies.

The tetrafluorination of the indole structure significantly alters its chemical reactivity and biological interactions. The presence of fluorine atoms can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Pharmacological Properties : It serves as a precursor for biologically active compounds with potential therapeutic effects. The fluorinated structure may enhance interactions with specific receptors or enzymes compared to non-fluorinated analogs.

- Mechanism of Action : The compound's mechanism is primarily related to its ability to interact with various molecular targets through its functional groups. The fluorine atoms influence its electronic properties, enhancing binding affinity and modulating reactivity in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing fluorinating agents such as manganese dioxide to achieve tetrafluorination.

- Regioselective Acylation : Involves the acylation of derivatives to produce this compound with high yields .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Binding Affinity : A comparative study demonstrated that this compound exhibited significantly higher binding affinity to certain protein targets than its non-fluorinated counterparts. This was attributed to the electron-withdrawing nature of fluorine enhancing polar interactions with the target proteins.

- Anticancer Activity : In vitro assays revealed that derivatives of this compound displayed cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell survival.

Comparative Analysis

To understand the uniqueness of this compound in comparison with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole | Basic structure without fluorination | Serves as the parent compound for tetrafluoro derivatives |

| 5-Fluoroindole | One fluorine atom | Less reactive than tetrafluorinated variants |

| 4-Fluoroindole | One fluorine atom at C-4 | Exhibits different reactivity patterns |

| 2-Amino-3-fluorobenzothiazole | Contains sulfur and nitrogen | Different heterocyclic framework |

The complete tetrafluorination of this compound significantly enhances its chemical reactivity and biological interactions compared to these similar compounds.

Propiedades

IUPAC Name |

4,5,6,7-tetrafluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFHHGCNFRFAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447636 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19282-55-4 | |

| Record name | 4,5,6,7-Tetrafluoroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.